N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked via an ethyl chain to an acetamide group substituted with a 3-oxo-isoindole moiety. This structure combines the aromatic and hydrogen-bonding properties of benzimidazole with the conformational rigidity of the isoindole ring, making it a candidate for diverse biological activities, including enzyme inhibition and receptor modulation. Its synthesis typically involves coupling a benzimidazole-derived ethylamine with an isoindole acetic acid derivative, followed by purification via chromatography or recrystallization .
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H18N4O2/c24-18(11-16-12-5-1-2-6-13(12)19(25)23-16)20-10-9-17-21-14-7-3-4-8-15(14)22-17/h1-8,16H,9-11H2,(H,20,24)(H,21,22)(H,23,25) |
InChI Key |
YQONYRQXKFFGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves the coupling of benzimidazole derivatives with isoindoline derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole N-oxide.
Reduction: The isoindoline moiety can be reduced to form isoindoline derivatives.
Substitution: Both benzimidazole and isoindoline moieties can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety yields benzimidazole N-oxide, while reduction of the isoindoline moiety yields isoindoline derivatives.
Scientific Research Applications
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, modulating their activity. The isoindoline moiety can also interact with biological molecules, contributing to the compound’s overall bioactivity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Comparison with Structural Analogs
N-(2-(1H-Benzimidazol-2-yl)ethyl)-2-(2-chlorophenoxy)acetamide
- Structure: Replaces the isoindole group with a 2-chlorophenoxy substituent.
- Molecular Formula : C₁₇H₁₆ClN₃O₂.
- Key Differences: The 2-chlorophenoxy group increases lipophilicity (logP ~3.2), enhancing membrane permeability compared to the isoindole-based compound (logP ~2.8).
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
- Structure : Features a benzyl linker and a benzodioxole acetamide substituent.
- Key Differences : The benzodioxole ring introduces additional oxygen atoms, improving solubility (aqueous solubility ~15 μM vs. <5 μM for the isoindole analog).
- Activity : Acts as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor with 84% yield in synthesis, suggesting robust synthetic scalability .
Anti-inflammatory Benzimidazole Derivatives (AJ, AK, AL)
- Structures : Include nitro-phenyl substituents on the acetamide (e.g., 2-{3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-N-(3-nitrophenyl)acetamide).
- Key Differences : Nitro groups enhance electron-deficient character, improving binding to inflammatory targets like COX-2.
- Activity : Compounds AK and AL showed 70-75% inhibition in rat-paw edema assays, outperforming Indomethacin (65%) .
2-(1H-Benzimidazol-2-ylthio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Substitutes the ethyl linker with a thioether and adds a pyrazole ring.
- Key Differences: The sulfur atom increases polar surface area (PSA ~95 Ų vs.
- Activity : Reported as a kinase inhibitor due to the pyrazole’s affinity for ATP-binding pockets .
N-Ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
- Structure : Contains a fused imidazo-benzimidazole core.
- Activity : Evaluated for CNS applications due to improved blood-brain barrier penetration (calculated P-gp substrate score: 0.3 vs. 0.6 for the isoindole compound) .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a specific arrangement of functional groups that contribute to its biological activity. The benzimidazole moiety is known for its diverse pharmacological effects, while the isoindole structure enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of benzimidazole-based compounds against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ampicillin .
| Compound | Target Bacteria | MIC (µg/ml) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 | |
| Benzimidazole Derivative X | Escherichia coli | 16 | |
| Benzimidazole Derivative Y | Pseudomonas aeruginosa | 32 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Benzimidazole derivatives have been reported to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. Recent studies have shown that certain benzimidazole derivatives can selectively target cancer cells while sparing normal cells .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It may trigger apoptotic pathways in malignant cells.
- Antimicrobial Mechanisms : The compound could disrupt bacterial cell wall synthesis or interfere with protein synthesis .
Case Studies
Several case studies have documented the biological effects of compounds similar to this compound:
- Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of a benzimidazole derivative against resistant bacterial strains. Results indicated a reduction in infection rates among treated patients compared to controls .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancers, suggesting its potential as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
